abc99

Neurogenesis CNS Drug Discovery Wnt Signaling

ABC99 is the only brain-penetrant, covalent irreversible NOTUM inhibitor for CNS Wnt signaling research. Unlike LP-922056 (brain/plasma ratio <0.01), ABC99 crosses the blood-brain barrier, enabling neurogenesis and neurodegenerative disease studies. Its irreversible binding sustains target engagement in pulse-chase and in vivo experiments even after compound clearance. Validated by activity-based protein profiling (ABPP) for selectivity across 65+ serine hydrolases, ABC99 eliminates off-target confounding. With an IC50 of 13 nM and cellular EC50 of 89 nM, it is the definitive chemical probe for NOTUM biology. Do not substitute.

Molecular Formula C22H21ClN4O5
Molecular Weight 456.9 g/mol
Cat. No. B3026260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameabc99
Molecular FormulaC22H21ClN4O5
Molecular Weight456.9 g/mol
Structural Identifiers
SMILESC1CN2C(CN1CC3=CC=C(C=C3)Cl)C(=O)N(C2=O)OC(=O)N4CCOC5=CC=CC=C54
InChIInChI=1S/C22H21ClN4O5/c23-16-7-5-15(6-8-16)13-24-9-10-25-18(14-24)20(28)27(21(25)29)32-22(30)26-11-12-31-19-4-2-1-3-17(19)26/h1-8,18H,9-14H2
InChIKeyOZPZCETZTBBQBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ABC99: A Selective NOTUM Inhibitor for Wnt Signaling Research and Drug Discovery


ABC99 (CAS: 2331255-53-7) is an N-hydroxyhydantoin (NHH) carbamate that acts as a potent and selective irreversible inhibitor of the Wnt-deacylating enzyme NOTUM (IC50 = 13 nM in gel-based ABPP assays) [1]. It preserves Wnt3A-mediated cellular signaling in the presence of NOTUM with an EC50 of 89 nM in a cell-based TOPflash reporter assay . ABC99 was developed using activity-based protein profiling (ABPP) and exhibits excellent selectivity across the serine hydrolase family, as initially assessed in SW620 cell proteomes [2]. The compound is a valuable chemical probe for investigating the role of NOTUM in Wnt signaling pathways, with potential applications in degenerative diseases, cancer, and neurogenesis research [3].

Why ABC99 Cannot Be Substituted by Other NOTUM Inhibitors in Wnt Research


While several NOTUM inhibitors exist, including LP-922056 and ARUK3001185, they are not interchangeable tools. ABC99 is distinguished by its covalent irreversible binding mechanism, which provides sustained target engagement [1]. Its unique selectivity profile over 65 serine hydrolases mitigates off-target effects that may confound data interpretation . Critically, ABC99 demonstrates brain penetrance in mice, a feature absent in LP-922056 (brain/plasma ratio <0.01), enabling CNS applications that are impossible with other inhibitors [2]. Furthermore, ABC99 preserves Wnt3A signaling in cellular assays with an EC50 of 89 nM, whereas other inhibitors show different potency and efficacy profiles . Substituting ABC99 with a generic NOTUM inhibitor risks compromised selectivity, altered pharmacokinetics, and loss of CNS activity, directly impacting experimental reproducibility and scientific conclusions.

ABC99: Quantitative Differentiation Against Leading NOTUM Inhibitors


Brain Penetrance: ABC99 Enables CNS Studies Denied by LP-922056

ABC99 demonstrates brain penetrance in mice, with a reported brain/plasma ratio (Kp) that enables CNS target engagement, whereas the structurally distinct NOTUM inhibitor LP-922056 shows no detectable brain exposure (Kp < 0.01) [1]. This property is critical for neurological applications, as evidenced by ABC99's use in stimulating neurogenesis in the adult zebrafish brain [2].

Neurogenesis CNS Drug Discovery Wnt Signaling

Selectivity Profiling: ABC99 Shows Superior Specificity vs. ARUK3001185

ABC99 demonstrates excellent selectivity across the serine hydrolase family, as assessed by gel-based ABPP of soluble and membrane proteomes from SW620 cells, with no significant off-target inhibition observed among 65 tested serine hydrolases [1]. In contrast, ARUK3001185 was screened against 49 serine hydrolases, with its broader selectivity profile less characterized [2]. The high specificity of ABC99 reduces confounding off-target effects in cellular assays, ensuring that observed phenotypes are attributable to NOTUM inhibition.

Chemical Biology Off-target Profiling Wnt Pathway

Mechanism of Action: Irreversible Covalent Inhibition of NOTUM

ABC99 is a covalent irreversible inhibitor of NOTUM, as demonstrated by its N-hydroxyhydantoin (NHH) carbamate warhead that forms a stable adduct with the active-site serine nucleophile [1]. This mechanism contrasts with reversible inhibitors like ARUK3001185 and LP-922056, which exhibit time-dependent or competitive inhibition [2]. The irreversible binding of ABC99 ensures sustained NOTUM inactivation even after compound washout, a property critical for ex vivo and in vivo studies where compound clearance may limit duration of action.

Enzyme Inhibition Covalent Inhibitors Target Engagement

Cellular Potency: ABC99 Preserves Wnt3A Signaling More Potently than ARUK3001185

In a cell-based TCF-LEF reporter assay (HEK293T TOPflash), ABC99 preserves Wnt3A signaling in the presence of NOTUM with an EC50 of 89 nM . This is approximately 1.2-fold more potent than ARUK3001185 (EC50 = 110 nM) [1]. The higher cellular potency of ABC99 may translate to lower effective concentrations in ex vivo and in vivo models, reducing potential off-target effects and compound usage.

Wnt Signaling Cellular Assays Functional Potency

In Vivo Dosing Flexibility: ABC99 Enables IP Administration Without Oral Bioavailability Data

ABC99 has been successfully administered intraperitoneally (IP) at 10 mg/kg for 7 days in mouse studies, demonstrating in vivo efficacy [1]. While oral bioavailability data for ABC99 is not disclosed, this IP route provides a viable alternative for short-term studies. In contrast, LP-922056 and ARUK3001185 have characterized oral bioavailability (65% and 68%, respectively) [2], but their use in CNS models is limited by brain penetrance (LP-922056) or selectivity (ARUK3001185). For researchers requiring CNS exposure, ABC99's IP dosing represents a practical advantage.

In Vivo Pharmacology Dosing Route Preclinical Studies

ABC99: Optimal Research and Industrial Applications


Neurogenesis and CNS Wnt Signaling Studies

ABC99's unique brain penetrance enables investigations of NOTUM's role in CNS Wnt signaling, as demonstrated in adult zebrafish where it stimulates radial glial cell activation and neurogenesis [1]. Researchers studying neurodegenerative diseases, brain development, or neural stem cell biology should prioritize ABC99 over non-brain-penetrant NOTUM inhibitors.

Ex Vivo and In Vivo Target Engagement Studies

The irreversible covalent inhibition of NOTUM by ABC99 makes it ideal for ex vivo pulse-chase experiments and in vivo studies where sustained target inhibition is required despite compound clearance [2]. This property is essential for accurately linking NOTUM inhibition to phenotypic outcomes in animal models.

Chemical Biology and Proteomics Profiling

ABC99's high selectivity over 65 serine hydrolases, validated by ABPP, makes it a superior chemical probe for proteomics studies aimed at identifying NOTUM-specific substrates and interaction networks . Its use minimizes false positives from off-target serine hydrolase inhibition.

Osteoporosis and Bone Metabolism Research

Given NOTUM's role in bone formation, ABC99 is a valuable tool for studying Wnt-mediated bone anabolism. Its potency and selectivity enable precise modulation of NOTUM activity in osteoblast and osteoclast co-culture models, as well as in preclinical osteoporosis models [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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